molecular formula C7H13N5O B12534703 N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine CAS No. 663177-99-9

N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine

Cat. No.: B12534703
CAS No.: 663177-99-9
M. Wt: 183.21 g/mol
InChI Key: DXMWKLVYJIICGG-UHFFFAOYSA-N
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Description

N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine is a synthetic organic compound that belongs to the class of guanidines. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine typically involves the reaction of 4-hydroxy-5-methyl-1H-imidazole with N,N-dimethylguanidine under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidines and imidazole derivatives, such as:

  • N,N-Dimethylguanidine
  • 4-Hydroxy-1H-imidazole
  • 5-Methyl-1H-imidazole

Uniqueness

N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

663177-99-9

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-(4-hydroxy-5-methyl-1H-imidazol-2-yl)-1,1-dimethylguanidine

InChI

InChI=1S/C7H13N5O/c1-4-5(13)10-7(9-4)11-6(8)12(2)3/h13H,1-3H3,(H3,8,9,10,11)

InChI Key

DXMWKLVYJIICGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)N=C(N)N(C)C)O

Origin of Product

United States

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